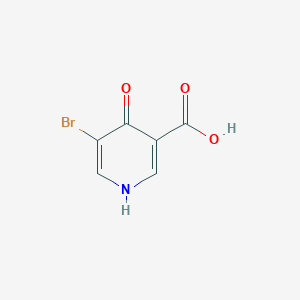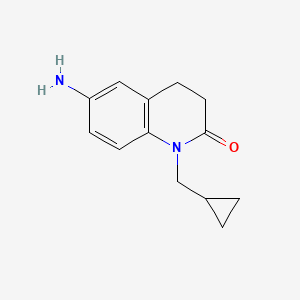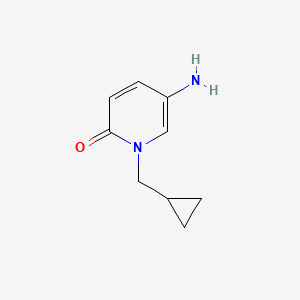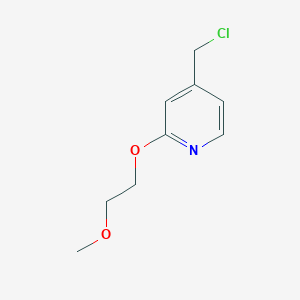
4-(Clorometil)-2-(2-metoxietoxi)piridina
Descripción general
Descripción
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros Termorresponsivos
4-(Clorometil)-2-(2-metoxietoxi)piridina: se utiliza en la síntesis de polímeros termosensibles como los metacrilatos de poli-oligo(etilenglicol) (POEGMA). Estos polímeros exhiben propiedades únicas que les permiten responder a los cambios de temperatura . Son particularmente ventajosos debido a su biocompatibilidad y resistencia a la absorción de proteínas, lo que los hace adecuados para aplicaciones biomédicas como sistemas de administración de fármacos e ingeniería de tejidos .
Recubrimiento para Materiales Antifouling
El compuesto también es fundamental para revestir materiales para impartir propiedades antifouling. Esto es crítico en el desarrollo de superficies que resisten la bioincrustación, que tiene aplicaciones en equipos marinos, dispositivos médicos y sistemas de tratamiento de agua. Los recubrimientos ayudan a reducir la adherencia de materiales biológicos no deseados .
Fabricación de Hidrogeles Fotónicos
Otra aplicación es en la fabricación de hidrogeles fotónicos utilizando microgeles POEGMA. Estos hidrogeles se pueden usar para crear sensores que detectan cambios ambientales o como componentes en dispositivos ópticos. La capacidad de formar hidrogeles con propiedades ópticas controladas es valiosa en el campo de la fotónica .
Desarrollo de Sistemas de Liberación Controlada de Fármacos
El químico sirve como precursor en el desarrollo de nanogeles para la liberación controlada de fármacos. Esta es un área de investigación significativa en farmacología, donde el control preciso sobre la liberación de medicamentos puede conducir a tratamientos más efectivos con menos efectos secundarios .
Técnicas de Polimerización Aniónica
También está involucrado en técnicas de polimerización aniónica para crear copolímeros de bloque con propiedades específicas. Estos copolímeros tienen una gama de aplicaciones, que incluyen adhesivos, recubrimientos y plásticos especiales. El método de síntesis controlado permite la producción de polímeros con una distribución estrecha del peso molecular y razones de bloque específicas .
Estudios de Separación de Microfases
Por último, el compuesto se utiliza en estudios relacionados con la separación de microfases en copolímeros de bloque. Comprender el comportamiento de fase de estos polímeros es crucial para diseñar materiales con las propiedades mecánicas y térmicas deseadas, que se pueden aplicar en ciencia de materiales avanzada e ingeniería .
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLIEBKBCCVWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
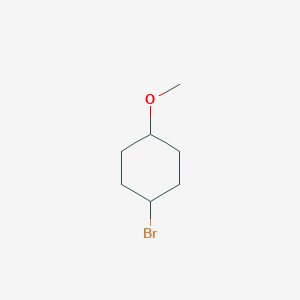
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
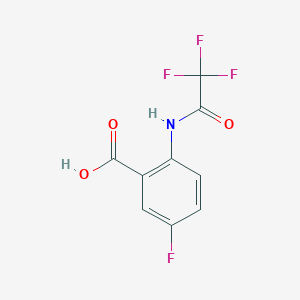
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)


